DMTr-LNA-5MeU-3-CED-phosphoramidite

antisense oligonucleotides thermal stability melting temperature

Select DMTr-LNA-5MeU-3-CED-phosphoramidite for unmatched thermal stability (ΔTm +1.5–4°C/residue) and allelic discrimination (ΔTm ~20°C for mismatches) unattainable with DNA or 2'-OMe monomers. The 5MeU base minimizes TLR7/8 activation, critical for therapeutic ASOs and in vivo imaging. This ≥98% pure, white to off-white powder is optimized for automated synthesizers and validated for SNP genotyping, miRNA inhibition, and FFPE FISH. Secure superior oligonucleotide performance with the authentic LNA-5MeU building block.

Molecular Formula C41H49N4O9P
Molecular Weight 772.8 g/mol
CAS No. 206055-75-6
Cat. No. B3182076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMTr-LNA-5MeU-3-CED-phosphoramidite
CAS206055-75-6
Molecular FormulaC41H49N4O9P
Molecular Weight772.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)/t35-,36?,38-,40-,55?/m1/s1
InChIKeySTPXOEPMLLHUDQ-DMMPMGKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6): A Locked Nucleic Acid Phosphoramidite for High-Affinity Oligonucleotide Synthesis


DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite monomer used in solid-phase oligonucleotide synthesis [1]. It features a 5-methyluridine (5MeU) base, a conformationally restricted bicyclic ribose analog (2′-O,4′-C-methylene-β-D-ribofuranosyl), a 5′-O-dimethoxytrityl (DMTr) protecting group, and a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite (CED) reactive moiety [2]. The compound (molecular formula C₄₁H₄₉N₄O₉P, MW 772.84) is supplied as a white to off-white solid powder with typical purity ≥98% by HPLC, and is designed for automated DNA/RNA synthesizers using standard coupling protocols [3].

Why DMTr-LNA-5MeU-3-CED-phosphoramidite Cannot Be Substituted by Standard DNA, 2′-OMe, or Unmodified Phosphoramidites in Stringent Oligonucleotide Applications


Substituting DMTr-LNA-5MeU-3-CED-phosphoramidite with a standard DNA, 2′-O-methyl (2′-OMe), or even other LNA-base phosphoramidites introduces functionally significant deficiencies in oligonucleotide performance. LNA modifications confer per-residue thermal stabilization (ΔTm) that is 3- to 8-fold greater than 2′-OMe and 2′-F modifications, and enable mismatch discrimination that is unattainable with unmodified DNA probes [1]. Additionally, the 5-methyluridine base contributes to reduced innate immune recognition through TLR7/8 pathways—a property not conferred by unmodified uridine LNA monomers [2]. Generic substitution therefore compromises duplex stability, allelic discrimination power, nuclease resistance, and may increase unwanted immunostimulation in therapeutic or in vivo imaging applications. The following quantitative evidence establishes the specific, measurable advantages that justify selecting this precise monomer.

Quantitative Comparative Evidence: Thermal Stability, Mismatch Discrimination, and Nuclease Resistance of LNA-5MeU-Modified Oligonucleotides Versus Key Analogs


Per-Modification Thermal Stabilization: LNA-5MeU versus 2′-O-Methyl, 2′-Fluoro, and DNA

Incorporation of LNA monomers increases duplex melting temperature (Tm) substantially more than alternative 2′ modifications. In a direct comparative study of antisense oligonucleotides targeting RNA, LNA modifications increased Tm by 1.5–4°C per residue compared to unmodified 18-mer DNA, whereas 2′-O-methyl nucleotides increased Tm by only <1°C per modification [1]. In a separate cross-study analysis, 2′-F-RNA modifications increase duplex Tm by 1–2°C per incorporation [2], confirming that LNA provides the highest per-residue thermal stabilization among common affinity-enhancing modifications.

antisense oligonucleotides thermal stability melting temperature duplex hybridization

Single-Nucleotide Mismatch Discrimination: LNA Probes versus DNA Probes in SNP Detection

LNA-modified oligonucleotides demonstrate dramatically improved discrimination between perfectly matched and single-base mismatched targets compared to unmodified DNA probes. In SNP detection applications, LNA probes as short as 12 nucleotides produce ΔTm values around 20°C for single mismatches—a level of discrimination that is not achievable with DNA probes of equivalent length [1]. Thermodynamic analysis confirms that LNA modifications enhance mismatch discrimination in the majority of sequence contexts, with the largest discriminatory boost observed for central C·C and A·G mismatches [2].

SNP genotyping mismatch discrimination allele-specific PCR molecular diagnostics

Serum Nuclease Stability: LNA/DNA Chimeras versus Phosphorothioate and 2′-O-Methyl Oligonucleotides

In a direct comparative study, chimeric LNA/DNA oligonucleotides containing three LNA residues at each terminus exhibited a 10-fold increase in serum half-life compared to unmodified DNA (from t₁/₂ ≈ 1.5 h to t₁/₂ ≈ 15 h) and outperformed both isosequential phosphorothioates (t₁/₂ = 10 h) and 2′-O-methyl gapmers (t₁/₂ = 12 h) [1]. The rank order of nuclease resistance in human serum was LNA/DNA chimera > 2′-O-methyl gapmer > phosphorothioate > unmodified DNA.

antisense therapeutics nuclease resistance serum stability oligonucleotide half-life

Target Affinity Hierarchy and RNase H Recruitment: LNA versus 2′-O-Methyl, DNA, and Phosphorothioate

The efficiency of antisense oligonucleotides in supporting RNase H-mediated target RNA cleavage directly correlates with their target binding affinity. In a systematic comparison, the rank order of RNase H cleavage efficiency and target affinity was: LNA-containing oligonucleotides > 2′-O-methyl gapmers > unmodified DNA > phosphorothioates [1]. Chimeric LNA/DNA gapmers required 7–8 contiguous DNA monomers in the central gap for full RNase H activation, whereas 2′-O-methyl gapmers required only 6 DNA monomers—reflecting differences in the structural requirements for enzyme recruitment [1].

antisense mechanisms RNase H cleavage target affinity gapmer design

5-Methyluridine Base Modification: Attenuation of TLR7/8-Mediated Immune Activation

Incorporation of modified nucleosides, including 5-methyluridine (m5U), abrogates Toll-like receptor (TLR)-mediated immune activation. In a foundational study, RNA containing m5U, m5C, m6A, s2U, or pseudouridine failed to signal through human TLR3, TLR7, and TLR8, in contrast to unmodified RNA which potently activates these receptors [1]. Dendritic cells exposed to modified RNA expressed significantly less cytokines and activation markers than those treated with unmodified RNA [1]. The 5MeU base in DMTr-LNA-5MeU-3-CED-phosphoramidite combines this immune-evasive property with the thermal stability advantages of the LNA backbone.

innate immunity TLR7 TLR8 immunogenicity therapeutic oligonucleotides

Optimal Research and Industrial Application Scenarios for Oligonucleotides Synthesized with DMTr-LNA-5MeU-3-CED-phosphoramidite


Single-Nucleotide Polymorphism (SNP) Genotyping and Allele-Specific PCR Assays

LNA-5MeU-modified oligonucleotide probes enable SNP detection with ΔTm values around 20°C for single mismatches, a level of discrimination unattainable with standard DNA probes of equivalent length [1]. This compound is ideally suited for synthesizing short (12–15-mer) LNA probes for allele-specific qPCR, LightCycler/LightTyper assays, and microarray-based genotyping platforms. The 5MeU base provides the additional benefit of reduced TLR-mediated immune recognition in applications involving cellular or in vivo sample analysis [2].

Antisense Oligonucleotide (ASO) Therapeutics and Gapmer Design

The combination of LNA-mediated thermal stabilization (1.5–4°C per residue ΔTm) and serum nuclease resistance (10-fold half-life extension with terminal LNA modifications) makes this phosphoramidite a critical building block for therapeutic ASOs [1]. LNA/DNA gapmers incorporating 5MeU-LNA at the termini protect the oligonucleotide from exonucleases while maintaining the central DNA gap required for RNase H recruitment. The 5MeU modification further mitigates TLR7/8-mediated immune activation, a key consideration for chronic dosing regimens [2].

High-Specificity In Situ Hybridization (ISH) and Molecular Beacon Probes

LNA-5MeU-modified oligonucleotides provide the high affinity and mismatch discrimination required for challenging in situ hybridization applications, including formalin-fixed paraffin-embedded (FFPE) tissue analysis and single-molecule FISH. The enhanced ΔTm per residue enables the design of shorter probes that penetrate tissue more effectively while maintaining stringent target specificity [1]. The 5MeU base contributes to reduced background signals from immune-competent cells in tissue sections [2].

MicroRNA (miRNA) Inhibition and AntimiR Development

Short miRNA sequences present challenging targets for inhibitor design due to the high degree of sequence homology among miRNA family members. LNA-5MeU modifications provide the affinity and discrimination necessary to achieve potent, specific miRNA inhibition. Chimeric LNA/2′-OMe antisense oligonucleotides incorporating LNA-5MeU have been shown to be among the most potent constructs for miRNA inhibition in vitro, with the potential for shortened oligonucleotide length while maintaining activity equivalent to longer 2′-OMe-only constructs [1]. The 5MeU base reduces innate immune recognition, a significant advantage for in vivo miRNA targeting studies [2].

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